molecular formula C11H12BrN3O B8669723 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

Cat. No. B8669723
M. Wt: 282.14 g/mol
InChI Key: RILADVAQSOZHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline is a useful research compound. Its molecular formula is C11H12BrN3O and its molecular weight is 282.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyaniline

InChI

InChI=1S/C11H12BrN3O/c1-15-11(9(12)6-14-15)8-5-7(13)3-4-10(8)16-2/h3-6H,13H2,1-2H3

InChI Key

RILADVAQSOZHMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole (1.799 g, 5.76 mmol) in EtOH (20 mL) was added SnCl2.2H2O (5.306 g, 23.05 mmol, 4.0 eq.), the mixture was stirred at reflux for 2 hrs and EtOH was removed under vacuum. The resulting solid was dissolved in EtOAc, 1N NaOH (30 mL) was added, and the mixture was stirred overnight. The white precipitate was filtered off through celite, and the aqueous phase was extracted with EtOAc (3×80 mL). The combined organic phase was dried over anhydrous MgSO4, filtered and evaporated. The crude reaction mixture was purified by SiO2 column chromatography (Eluent: EtOAc/Hexane=1/3 then 1/1) to give 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine (1.430 g, 5.07 mmol, 88%) as a white solid: LCMS m/z (%)=282 (M+H79Br, 98), 284 (M+H81Br, 100). 1H NMR (400 MHz, CDCl3 (s, 1H), 6.86 (d, J=8.8 Hz, 1H), 6.80 (dd, J=2.8, 8.8 Hz, 1H), 6.22 (d, J=2.4 Hz, 1H), 4.25 (broad s, 2H), 3.72 (s, 3H), 3.71 (s, 3H).
Quantity
1.799 g
Type
reactant
Reaction Step One
Quantity
5.306 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(NC(C)=O)cc1-c1c(Br)cnn1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The 5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole (6, 1385.7 g) from the previous example, which was contaminated with ca. 3.2 mole % 5, was slurried in methanol (13.3 L) at 22° C. under nitrogen. To the resulting suspension stirred at 22° C. under nitrogen was added solid N-bromosuccinimide (136.7 g total) in three portions. The first portion of N-bromosuccinimide (68.3 g) left ca. 2.8 mole % unreacted 5 after 80 minutes. Then the second portion of N-bromosuccinimide (34.2 g) left ca. 1.8 mole % unreacted 5 after an additional 60 minutes. Then, after the third portion of N-bromosuccinimide (34.2 g) was added, conversion of 5 to 6 was complete within 15 minutes. There was no detectable starting material 5. Aqueous sodium hydroxide (50 wt %; 2606.8 g) was then added to the stirred suspension of 6 over 35 minutes at a rate sufficiently slow to enable the reaction mixture to be maintained at 10.4-24° C. with reactor jacket cooling. After the addition of aqueous sodium hydroxide, a reaction mixture sample was found to contain debrominated 5 in about 2.5 mole % of the amount of 6. Methanol (about 12 L) was then distilled off the stirred reaction mixture over eight hours at 10 mm HgA and internal temperatures rising to 84° C. LC/MS analysis of the reaction mixture, now about 5.5 L of a thick but stirrable suspension, showed complete hydrolysis of 6 to 7 plus about 2 mole % of the desbromo analog of 7. Removal of substantially all remaining methanol (about 1.6 L) by continued distillation over four hours at 10 mm HgA and internal temperatures rising to 55° C. left an unstirrable residue. Upon addition of diisopropyl ether (12 L) and water (1000 mL) and heating to 65° C., the mixture became stirrable, and the solids dissolved completely to provide two liquid phases. The lower (aqueous) phase was drained from the upper (organic) phase, which was then extracted with additional water (1000 mL). The aqueous phases were combined and extracted with more diisopropyl ether (4 L). After extraction with water (1000 mL), the second upper (organic) phase was combined with the first, and the resulting mixture was reheated to 50° C. to completely dissolve all solids. The resulting diisopropyl ether solution was then cooled to −5° C. with stirring over seven hours, during which time 7 crystallized. After being stirred at −5° C. for five more hours, the resulting suspension was filtered by suction. The filtered solid was washed with 0° C. diisopropyl ether (1.0 L) and dried at 40° C. and <1 mm HgA to provide 7 (979.6 g, 81.2 % yield) of 99.2% purity by HPLC with ca. 0.3 wt % desbromo 7 as the largest impurity. The crystallization and wash liquors were combined and evaporated first at 69° C. and atmospheric pressure to 1 L volume and then at <40° C. and 10 mm HgA on a rotary evaporator to provide a residue of pale yellow solid 7 (151.49 g, 12.6% yield) of 94.3% purity by HPLC with ca. 3.5 wt % desbromo 7 as the largest impurity.
Name
5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole
Quantity
1385.7 g
Type
reactant
Reaction Step One
Quantity
136.7 g
Type
reactant
Reaction Step Two
Quantity
68.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2606.8 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
13.3 L
Type
solvent
Reaction Step Seven
Quantity
34.2 g
Type
catalyst
Reaction Step Eight
Quantity
34.2 g
Type
catalyst
Reaction Step Nine
Name
Yield
81.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.